molecular formula C11H14BClN2O4 B599206 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310404-51-3

2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B599206
M. Wt: 284.503
InChI Key: TZNILTPHZHGJEH-UHFFFAOYSA-N
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Description

“2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organoborane compound . It’s a derivative of boronic acid, which plays an irreplaceable role in organic synthesis . Boronic acids are the most commonly studied boron compounds, which are active as anticancer , antibacterial , and antiviral agents .


Synthesis Analysis

The synthesis of this compound involves a five-step substitution reaction . It’s used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The crystal structure was determined by X-ray diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

This compound is used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling . This indicates that it can participate in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

  • Pharmaceutical Synthesis

    • “2-Chloro-5-nitro-pyridine” is used as an intermediate in the synthesis of Active Pharmaceutical Ingredients . Unfortunately, the specific details of the application, methods, and results are not provided in the source.
  • Preparation of Polyazatriaryl Ligands

    • “3- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling . The specific details of the application, methods, and results are not provided in the source.
  • Quantitative Analysis of Lignins

    • “2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane” has been used as a phosphitylation reagent in quantitative 31P NMR analysis of the hydroxyl groups in lignins . This method allows the overall distribution of hydroxyl groups present in a lignin sample to be determined . It has been particularly useful for quantifying the carboxylic and guaiacyl phenolic hydroxyls as well as the primary and secondary hydroxyl groups belonging to the erythro and threo forms of the arylglycerol p-0-4 ether structure .
  • Quantitative Analysis of Lignins

    • A related compound, “2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane”, has been used as a phosphitylation reagent in quantitative 31P NMR analysis of the hydroxyl groups in lignins . This method allows the overall distribution of hydroxyl groups present in a lignin sample to be determined . It has been particularly useful for quantifying the carboxylic and guaiacyl phenolic hydroxyls as well as the primary and secondary hydroxyl groups belonging to the erythro and threo forms of the arylglycerol p-0-4 ether structure .
  • Quantitative Analysis of Lignins

    • A related compound, “2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane”, has been used as a phosphitylation reagent in quantitative 31P NMR analysis of the hydroxyl groups in lignins . This method allows the overall distribution of hydroxyl groups present in a lignin sample to be determined . It has been particularly useful for quantifying the carboxylic and guaiacyl phenolic hydroxyls as well as the primary and secondary hydroxyl groups belonging to the erythro and threo forms of the arylglycerol p-0-4 ether structure .

properties

IUPAC Name

2-chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClN2O4/c1-10(2)11(3,4)19-12(18-10)8-5-7(15(16)17)6-14-9(8)13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNILTPHZHGJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694421
Record name 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1310404-51-3
Record name 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310404-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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